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molecular formula C9H20BrN B1595037 Allyltriethylammonium bromide CAS No. 29443-23-0

Allyltriethylammonium bromide

Cat. No. B1595037
M. Wt: 222.17 g/mol
InChI Key: BDRVEARQBLPFIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05232964

Procedure details

A mixture of 60 grams of methanol, 60.23 grams of triethylamine and 60.72 grams of allyl bromide was prepared. The mixture was stirred for 5 minutes before refluxing. The mixture was allowed to reflux for 30 minutes before 12.0 grams of allyl bromide was added.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60.72 g
Type
reactant
Reaction Step One
Quantity
60.23 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[CH2:3]([Br:6])[CH:4]=[CH2:5].[CH2:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8]>>[Br-:6].[CH2:3]([N+:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:7][CH3:8])[CH:4]=[CH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CO
Name
Quantity
60.72 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
60.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
[Br-].C(C=C)[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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